molecular formula C17H13F3N2S B1415687 5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol CAS No. 1105189-12-5

5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol

Cat. No. B1415687
M. Wt: 334.4 g/mol
InChI Key: KEGLINMXILYAHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. The thiol group (-SH) is a nucleophile and can participate in substitution or addition reactions. The aromatic rings can undergo electrophilic aromatic substitution reactions .

Scientific Research Applications

Corrosion Inhibition

  • Compounds with similar structures have been synthesized and assessed for their ability to inhibit corrosion of metals in acidic environments. For instance, derivatives of benzimidazole and 1,3,4-oxadiazoles have been evaluated for their corrosion inhibition properties on mild steel in sulfuric acid, demonstrating significant protective effects through physicochemical and theoretical studies, including gravimetric, electrochemical, SEM, and computational methods (Ammal, Prajila, & Joseph, 2018). This suggests potential applications of 5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol in corrosion inhibition.

Antimicrobial and Antioxidant Properties

  • Novel S-substituted derivatives of triazole-thiones have shown excellent antioxidant activity, indicating the potential for these compounds in pharmacological applications. For example, certain derivatives exhibited antioxidant activity significantly higher than standard controls, highlighting the chemical's potential utility in designing antioxidant agents (Tumosienė, Jonuškienė, Kantminienė, & Beresnevičius, 2014).

Synthesis of Novel Compounds

  • The chemical has been used as a precursor in the synthesis of novel compounds with potential biological activities. Research shows the creation of new 1,2,4-triazoles, their Mannich and Schiff bases, and evaluation of their antimicrobial activities, illustrating the versatility of similar compounds in synthesizing new therapeutic agents with potential antimicrobial properties (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).

Safety And Hazards

The safety and hazards of a compound depend on its reactivity and toxicity. Compounds containing a trifluoromethyl group can be potentially hazardous due to the high reactivity of the C-F bond . Always handle such compounds with appropriate safety measures.

properties

IUPAC Name

4-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2S/c1-11-5-7-12(8-6-11)15-10-21-16(23)22(15)14-4-2-3-13(9-14)17(18,19)20/h2-10H,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGLINMXILYAHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol
Reactant of Route 2
Reactant of Route 2
5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol
Reactant of Route 3
5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol
Reactant of Route 4
5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol
Reactant of Route 5
Reactant of Route 5
5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol
Reactant of Route 6
Reactant of Route 6
5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.